molecular formula C8H10BFO3 B1419121 3-Ethoxy-4-fluorophenylboronic acid CAS No. 900174-65-4

3-Ethoxy-4-fluorophenylboronic acid

Cat. No.: B1419121
CAS No.: 900174-65-4
M. Wt: 183.97 g/mol
InChI Key: IGAMLTGCYDPORS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Ethoxy-4-fluorophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, particularly palladium, used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organoboron group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in various chemical reactions .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the development of new pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability and reactivity of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

3-Ethoxy-4-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. It is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can form reversible covalent bonds with diols and other nucleophilic groups in biomolecules, which can modulate their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism . For instance, the inhibition of kinases by this compound can result in the downregulation of pathways responsible for cell proliferation and survival, thereby affecting cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming a stable complex with the active site, which prevents the enzyme from catalyzing its substrate . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme activity are disrupted. Additionally, this compound can modulate protein function by binding to specific amino acid residues, thereby altering the protein’s conformation and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as tissue damage and organ dysfunction have been observed . These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . For example, the inhibition of glycolytic enzymes by this compound can result in decreased glucose metabolism and altered energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of specific amino acid sequences can direct this compound to the nucleus, where it can interact with nuclear proteins and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-4-fluorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-ethoxy-4-fluorophenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluorophenylboronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.

    Conditions: Mild temperatures (often room temperature), aqueous or organic solvents (e.g., ethanol, toluene).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Properties

IUPAC Name

(3-ethoxy-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAMLTGCYDPORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659388
Record name (3-Ethoxy-4-fluorophenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900174-65-4
Record name B-(3-Ethoxy-4-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900174-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethoxy-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-4-fluorobenzeneboronic acid
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Synthesis routes and methods

Procedure details

To a solution of 32A (3.86 g, 17.6 mmol) in THF (60 mL) at −78° C. was added n-BuLi (1.6 M in hexanes, 14.3 mL, 22.8 mmol). The mixture was stirred at −78° C. for 40 min before trimethyl borate (3.63 mL, 33 mmol) was added. The reaction was left stirring from −78° C. to rt over 4 h. It was quenched with 1.0 N HCl (40 mL), extracted with EtOAc, washed with brine and dried over Na2SO4. After evaporation of the solvent, the crude solid product was triturated with EtOAc/hexanes (1:4). After filtration, 32B (2.2 g, 69% yield) was collected as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.42 (t, J=7.03 Hz, 3H) 4.11 (q, J=7.03 Hz, 2H) 7.03 (dd, J=11.42, 8.35 Hz, 1H) 7.18-7.29 (m, 2H) 7.35 (d, J=7.91 Hz, 1H).
Name
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.63 mL
Type
reactant
Reaction Step Two
Name
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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